molecular formula C24H38O4 B12399373 DEHP-d38

DEHP-d38

Cat. No.: B12399373
M. Wt: 428.8 g/mol
InChI Key: BJQHLKABXJIVAM-STYFRGAJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DEHP-d38, also known as deuterium-labeled bis(2-ethylhexyl) phthalate, is a stable isotope-labeled compound. It is a derivative of bis(2-ethylhexyl) phthalate, where the hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research as a tracer for quantitation during the drug development process .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DEHP-d38 involves the reaction of deuterium-labeled 2-ethylhexanol with phthalic anhydride in the presence of an acid catalyst such as sulfuric acid or para-toluenesulfonic acid. The reaction conditions typically include heating the mixture to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of deuterium-labeled starting materials and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

DEHP-d38 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include mono(2-ethylhexyl) phthalate (MEHP) and other deuterium-labeled metabolites .

Scientific Research Applications

DEHP-d38 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Mechanism of Action

DEHP-d38 exerts its effects through its metabolites, primarily mono(2-ethylhexyl) phthalate (MEHP). MEHP interacts with various molecular targets, including peroxisome proliferator-activated receptors (PPARs), which regulate gene expression. This interaction leads to various biological effects, including changes in lipid metabolism and cellular proliferation .

Comparison with Similar Compounds

Similar Compounds

    Bis(2-ethylhexyl) phthalate (DEHP): The non-deuterated form of DEHP-d38.

    Diisononyl phthalate (DINP): Another phthalate used as a plasticizer.

    Diisodecyl phthalate (DIDP): Similar in structure and use to DEHP.

Uniqueness of this compound

This compound is unique due to its deuterium labeling, which makes it an invaluable tool in scientific research. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and quantitation in various studies .

Properties

Molecular Formula

C24H38O4

Molecular Weight

428.8 g/mol

IUPAC Name

bis[1,1,2,3,3,4,4,5,5,6,6,6-dodecadeuterio-2-(1,1,2,2,2-pentadeuterioethyl)hexyl] 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate

InChI

InChI=1S/C24H38O4/c1-5-9-13-19(7-3)17-27-23(25)21-15-11-12-16-22(21)24(26)28-18-20(8-4)14-10-6-2/h11-12,15-16,19-20H,5-10,13-14,17-18H2,1-4H3/i1D3,2D3,3D3,4D3,5D2,6D2,7D2,8D2,9D2,10D2,11D,12D,13D2,14D2,15D,16D,17D2,18D2,19D,20D

InChI Key

BJQHLKABXJIVAM-STYFRGAJSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OC([2H])([2H])C([2H])(C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])C(=O)OC([2H])([2H])C([2H])(C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])[2H])[2H]

Canonical SMILES

CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)OCC(CC)CCCC

Origin of Product

United States

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